molecular formula C11H8N4OS B11049832 3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

Cat. No.: B11049832
M. Wt: 244.27 g/mol
InChI Key: BOOJLWWVLVGYQW-UHFFFAOYSA-N
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Description

3-Amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one: is a heterocyclic compound with the following chemical structure:

IUPAC Name: this compound\text{IUPAC Name: this compound} IUPAC Name: this compound

It has a molecular weight of 244.28 g/mol and the InChI code: 1S/C11H8N4OS/c12-8-6-17-11-13-10(16)9(14-15(8)11)7-4-2-1-3-5-7.

Preparation Methods

Synthetic Routes:: One efficient method for synthesizing this compound involves a one-pot, catalyst-free reaction at room temperature. Starting from dibenzoylacetylene and triazole derivatives, the reaction yields highly functionalized thiazolo[3,2-b][1,2,4]triazin-7-one with excellent yields .

Industrial Production:: While specific industrial production methods are not widely documented, research laboratories often use synthetic routes similar to those mentioned above.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: Reduction reactions are also feasible.

    Substitution: Substitution reactions may occur at various positions.

    Other Transformations: Depending on the reaction conditions, other transformations like cyclization or functional group modifications are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides).

    Cyclization: Acidic or basic conditions to promote cyclization.

Major Products:: The specific products formed depend on the reaction conditions and substituents present. Commonly, derivatives with modified phenyl or amino groups are obtained.

Scientific Research Applications

Chemistry::

    Building Blocks: Used in the synthesis of more complex molecules due to its unique ring system.

    Pharmaceuticals: Scaffold for drug development.

Biology and Medicine::

    Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.

    Antibacterial Properties: Some derivatives exhibit antibacterial activity.

Industry::

    Materials Science:

    Dyes and Pigments: The phenyl group contributes to color properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

3-amino-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

InChI

InChI=1S/C11H8N4OS/c12-8-6-17-11-13-10(16)9(14-15(8)11)7-4-2-1-3-5-7/h1-6H,12H2

InChI Key

BOOJLWWVLVGYQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CSC3=NC2=O)N

Origin of Product

United States

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